3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the quinazolinone core. The pyrrolidine ring is then introduced via nucleophilic substitution using pyrrolidine and a suitable base.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrrolidine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It has been investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the 4-ethylphenyl group, which can affect its biological activity and chemical properties.
3-(4-methylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
3-(4-ethylphenyl)-2-(morpholin-1-yl)-3,4-dihydroquinazolin-4-one: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its interaction with biological targets.
Uniqueness
The presence of the 4-ethylphenyl group and the pyrrolidine ring in 3-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties. These structural features can enhance its binding affinity to specific molecular targets and improve its overall biological activity.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAAFLJICBOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.